N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide
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Overview
Description
N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group attached to a phenyl ring, which is further connected to a brominated naphthalene carboxamide structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of naphthalene-1-carboxamide, followed by the introduction of a benzamide group through an amide coupling reaction. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The amide coupling can be facilitated by reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzamidophenyl)-5-bromofuran-2-carboxamide
- N-(3-benzamidophenyl)-5-chloro-2-methoxybenzamide
- N-(3-benzamidophenyl)-5-bromopyridine-2-carboxamide
Uniqueness
N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
5840-78-8 |
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Molecular Formula |
C24H17BrN2O2 |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-(3-benzamidophenyl)-5-bromonaphthalene-1-carboxamide |
InChI |
InChI=1S/C24H17BrN2O2/c25-22-14-6-11-19-20(22)12-5-13-21(19)24(29)27-18-10-4-9-17(15-18)26-23(28)16-7-2-1-3-8-16/h1-15H,(H,26,28)(H,27,29) |
InChI Key |
VQEGENQZLHTDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
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